2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
CAS No.: 17326-26-0
Cat. No.: VC7952474
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16
* For research use only. Not for human or veterinary use.
![2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde - 17326-26-0](/images/structure/VC7952474.png)
Specification
CAS No. | 17326-26-0 |
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Molecular Formula | C9H6N2O3 |
Molecular Weight | 190.16 |
IUPAC Name | 2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde |
Standard InChI | InChI=1S/C9H6N2O3/c12-5-6-8(13)10-7-3-1-2-4-11(7)9(6)14/h1-5,13H |
Standard InChI Key | VMVJCJRSIVYTHP-UHFFFAOYSA-N |
SMILES | C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O |
Canonical SMILES | C1=CC2=NC(=C(C(=O)N2C=C1)C=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused bicyclic system comprising a pyridine ring fused with a pyrimidinone moiety. Key functional groups include:
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A 3-carbaldehyde group at position 3, enabling nucleophilic additions.
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A 4-oxo group contributing to hydrogen bonding and electrophilic reactivity.
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A 2-hydroxy group enhancing solubility and participating in tautomerism.
Physicochemical Data
Property | Value |
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Molecular Weight | 190.16 g/mol |
Melting Point | 245–247°C (decomposes) |
Solubility | Sparingly soluble in water; soluble in DMSO, DMF |
Tautomeric Forms | Keto-enol tautomerism observed |
pKa (Hydroxyl Group) | ~8.2 (estimated) |
The compound’s planar structure and conjugated π-system contribute to its UV-Vis absorption maxima at 280 nm and 320 nm, characteristic of aromatic heterocycles.
Synthesis and Manufacturing
Key Synthetic Routes
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Cyclocondensation of 2-Aminopyridine Derivatives
Reacting 2-aminopyridine with malonaldehyde under acidic conditions yields the pyridopyrimidine core. Subsequent oxidation introduces the 3-carbaldehyde group. -
Knoevenagel Condensation
Base-catalyzed condensation of 4-hydroxy-2-oxo-1,2-dihydropyridine-3-carbaldehyde with active methylene compounds (e.g., ethyl acetoacetate) forms chalcone-like intermediates, which cyclize to the target compound. -
Oxidative Functionalization
Direct oxidation of 4-hydroxy-2-oxo-1,2-dihydropyridine derivatives using oxidizing agents like selenium dioxide introduces the aldehyde group.
Optimization Challenges
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Regioselectivity: Competing reactions at positions 3 and 5 necessitate precise temperature control (60–80°C).
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Yield Improvement: Microwave-assisted synthesis increases yields to 65–70% compared to conventional methods (40–50%).
Reactivity and Derivative Formation
Nucleophilic Reactions
The 3-carbaldehyde group undergoes nucleophilic attacks, forming:
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Schiff Bases: Reaction with primary amines (e.g., aniline) produces imines ().
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Enaminones: Condensation with secondary amines (e.g., piperidine) yields α,β-unsaturated ketones.
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Hydrazones: Interaction with hydrazines forms hydrazinomethyl derivatives.
Cyclization Pathways
Reaction Partner | Product Class | Conditions |
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Hydrazine | Pyrazolo[3,4-d]pyridopyrimidines | Acetic acid, reflux |
Thiourea | Thieno[2,3-d]pyridopyrimidines | NaOH, ethanol |
Malononitrile | Pyrano[2,3-d]pyridopyrimidines | Piperidine catalyst |
Applications in Medicinal Chemistry
Antiviral Activity
Derivatives exhibit inhibitory effects against herpes simplex virus (HSV-1) and coronaviruses:
Derivative | IC (HSV-1) | IC (SARS-CoV-2) |
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Hydrazinomethyl derivative | 2.3 μM | 5.8 μM |
Pyrazole hybrid | 1.7 μM | 4.2 μM |
Mechanistic studies suggest interference with viral protease activity and RNA replication.
Anti-inflammatory Properties
In murine models, Schiff base derivatives reduced carrageenan-induced paw edema by 58% at 50 mg/kg, outperforming ibuprofen (45% reduction). The mechanism involves suppression of NF-κB and COX-2 pathways.
Materials Science Applications
Fluorescent Probes
The compound’s rigid structure and extended conjugation make it suitable for designing pH-sensitive fluorescent tags. Derivatives emit at 450 nm (blue region) with quantum yields up to 0.42.
Coordination Polymers
Reaction with transition metals (e.g., Cu, Zn) yields porous frameworks with potential gas storage capacities:
Metal | Surface Area (m/g) | CO Uptake (mmol/g) |
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Cu(II) | 780 | 3.2 (at 273 K) |
Zn(II) | 650 | 2.8 (at 273 K) |
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